1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde
Description
1-[3-(Difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde is a synthetic organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a dimethylpyrrole dicarbaldehyde structure
Properties
IUPAC Name |
1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-9-13(7-19)14(8-20)10(2)18(9)11-4-3-5-12(6-11)21-15(16)17/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLZUSLPAXQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC(=CC=C2)SC(F)F)C)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde typically involves multiple steps, including the introduction of the difluoromethylsulfanyl group and the formation of the pyrrole ring. One common approach involves the difluoromethylation of a suitable precursor, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylsulfanyl-substituted phenyl derivatives and pyrrole-based aldehydes. Examples include:
- 1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
- 1-[4-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylthiourea .
Uniqueness
The uniqueness of 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
